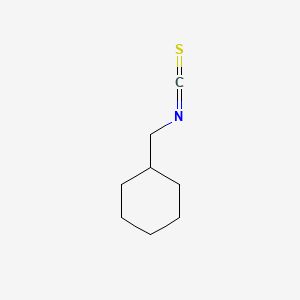

Cyclohexanemethyl isothiocyanate

概要

説明

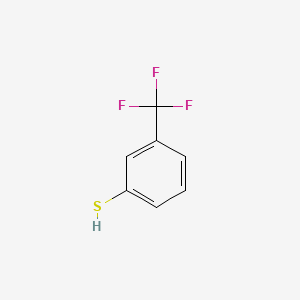

Cyclohexanemethyl isothiocyanate is a chemical compound with the formula C8H13NS and a molecular weight of 155.261 . It is also known by its IUPAC name, this compound .

Synthesis Analysis

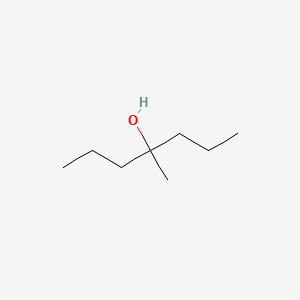

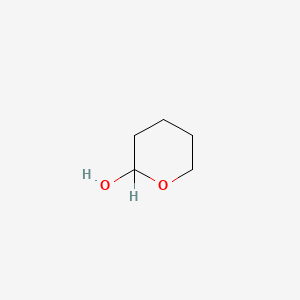

Isothiocyanates, including this compound, can be synthesized from amines and phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through either a one-pot process or a two-step approach . Another method involves the reaction of substituted isocyanates (RNCO) with other small molecules such as water, alcohols, and amines .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C8H13NS/c10-7-9-6-8-4-2-1-3-5-8/h8H,1-6H2 .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance . These reactions can lead to the formation of novel polyurethanes and other useful polymers .Physical and Chemical Properties Analysis

This compound has a boiling point of 222-223 °C (lit.), a density of 0.999 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.5340 (lit.) .科学的研究の応用

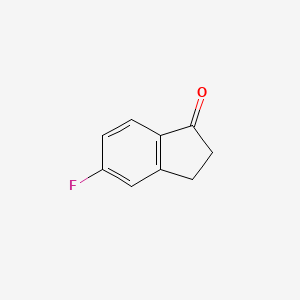

Isothiocyanate Liquid Crystals

Cyclohexanemethyl isothiocyanate contributes to the development of isothiocyanate liquid crystals containing a cyclohexene core unit. Research by Wan et al. (2021) highlighted that these crystals, with cyclohexene-based structures, can enhance birefringence and dielectric anisotropy values compared to trans-cyclohexane-based counterparts, suggesting potential applications in liquid crystal displays and other optical technologies (Wan et al., 2021).

Synthesis of Marine Natural Products

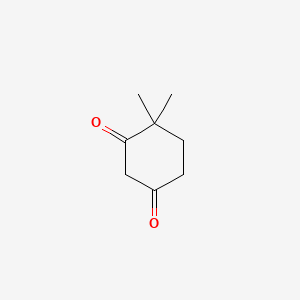

This compound plays a role in the synthesis of marine natural products. Konopelski et al. (1998) utilized a cyclohexanone intermediate derived from this compound in the synthesis of N-methylwelwitindolinone C isothiocyanate, a compound with potential pharmacological significance (Konopelski et al., 1998).

Gas Chromatographic Applications

In the field of chromatography, this compound has been utilized for the separation of cis-trans isomers of alkylcyclohexylbenzenes. Research by Mazur et al. (1992) demonstrates its effectiveness in separating these isomers, highlighting its utility in analytical chemistry applications (Mazur et al., 1992).

Development of Liquid-Crystalline Compounds

Dabrowski et al. (1989) conducted research on bi-, tri-, and tetra-ring liquid-crystalline compounds with isothiocyanate groups, using cyclohexyl as part of the ring systems. This research contributes to the understanding of the relationship between molecular structure and the properties of liquid crystals, useful in the development of advanced liquid crystal technologies (Dabrowski et al., 1989).

Surface Chemistry and Molecular Adsorption

Kang et al. (2009) explored the adsorption and structure of cyclohexyl isothiocyanate on gold surfaces, providing insights into the behavior of these molecules in surface-enhanced Raman scattering and scanning tunneling microscopy. This research is valuable for understanding molecular interactions at surfaces, relevant in material science and nanotechnology (Kang et al., 2009).

作用機序

Target of Action

Cyclohexylmethyl isothiocyanate primarily targets the plasma membrane (PM) H±ATPase in stomatal guard cells . This ATPase is a key player in the opening and closing of stomatal pores, which regulate gas exchange between leaves and the atmosphere .

Mode of Action

Upon light stimulation, the PM H±ATPase is phosphorylated and activated, driving the opening of stomatal pores . Cyclohexylmethyl isothiocyanate acts as an inhibitor of this process, suppressing the phosphorylation of PM H±ATPase . This results in the inhibition of stomatal opening .

Biochemical Pathways

The compound affects the biochemical pathway that regulates stomatal opening. This pathway begins with the perception of light by blue light receptor kinases, phototropins. The signal is then transmitted to several kinases and a phosphatase, leading to the upregulation of PM H±ATPase activity through phosphorylation . By inhibiting this process, cyclohexylmethyl isothiocyanate disrupts the normal functioning of this pathway .

Pharmacokinetics

Isothiocyanates are generally known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that the compound may interact strongly with biological molecules, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of cyclohexylmethyl isothiocyanate’s action is the inhibition of stomatal opening . This can confer drought tolerance on plants by reducing water loss through transpiration . In addition, isothiocyanates have been studied for their chemoprotective effects in various animal models of experimental carcinogenesis .

Action Environment

Environmental factors can influence the action of cyclohexylmethyl isothiocyanate. For instance, light conditions can affect the compound’s efficacy, as light stimulation is a key trigger for the activation of PM H±ATPase . Additionally, the compound should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge .

Safety and Hazards

将来の方向性

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . These reactions lay a firm foundation for the experimental study of substituted isocyanates and their relationship to the energetic pathways of related systems .

生化学分析

Biochemical Properties

Cyclohexanemethyl isothiocyanate plays a significant role in biochemical reactions due to its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This compound also modulates the activity of antioxidant response proteins, tumor suppressor proteins, and cell cycle regulators . These interactions often result in the inhibition of enzyme activity or the induction of protective cellular responses.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to induce oxidative stress, which can lead to cell cycle arrest and apoptosis in cancer cells . This compound also influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins . Additionally, this compound affects gene expression by modulating the activity of transcription factors and epigenetic regulators . These cellular effects contribute to its potential as a chemopreventive and chemotherapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to cysteine residues in proteins, leading to the formation of thiourea linkages . This binding can result in the inhibition of enzyme activity or the activation of signaling pathways that promote cell survival and stress responses . This compound also induces changes in gene expression by modulating the activity of transcription factors, such as Nrf2 and nuclear factor kappa B (NF-κB) . These molecular interactions contribute to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored at low temperatures to maintain its stability . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged activation of stress response pathways and alterations in gene expression . In vitro and in vivo studies have shown that the effects of this compound can persist even after its removal, indicating its potential for long-lasting biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote beneficial effects, such as the induction of antioxidant enzymes and the inhibition of tumor growth . At high doses, this compound can cause toxic effects, including oxidative stress, inflammation, and cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of this compound with glutathione, followed by enzymatic degradation and N-acetylation . The resulting metabolites are excreted in urine and bile, indicating the compound’s efficient clearance from the body . This compound also interacts with enzymes involved in phase II detoxification, such as glutathione S-transferases, which facilitate its metabolism and excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, this compound can bind to transport proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is preferentially localized in the mitochondria, where it can induce oxidative stress and modulate mitochondrial function . This compound can also be found in the cytoplasm and nucleus, where it interacts with various proteins and influences cellular processes . The localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments .

特性

IUPAC Name |

isothiocyanatomethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c10-7-9-6-8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBJNWIQNLZNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200405 | |

| Record name | Cyclohexanemethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52395-66-1 | |

| Record name | Cyclohexanemethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52395-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isothiocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

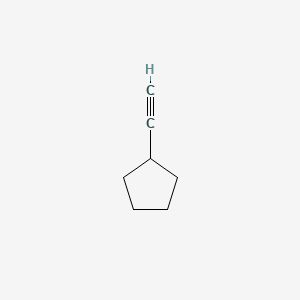

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Cyclohexanemethyl isothiocyanate in the context of the research paper?

A1: The research paper focuses on N-(3-triethoxysilylpropyl)-4-(isothiocyanatomethyl)-cyclohexane-1-carboxamide (TPICC), a heterobifunctional reagent designed for immobilizing biomolecules on glass surfaces. While This compound itself is not directly discussed, it represents a key structural component of TPICC. The isothiocyanate group (-N=C=S) within TPICC, potentially derived from This compound, plays a crucial role. This group reacts with amine groups (-NH2) present in biomolecules, forming stable thiourea bonds. This reaction enables the anchoring of biomolecules to the glass surface, which has been modified with TPICC. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)